molecular formula C6H11Cl2N3 B1433608 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride CAS No. 1803598-82-4

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B1433608
CAS No.: 1803598-82-4
M. Wt: 196.07 g/mol
InChI Key: BACLCIRYVLZUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the triazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of 1-(propan-2-yl)-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the chloromethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed under controlled conditions to avoid over-oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents to achieve selective reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted triazole derivatives can be obtained.

    Oxidation Products: Oxidized triazole derivatives with different functional groups.

    Reduction Products: Dihydrotriazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-1,2,4-triazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-(bromomethyl)-1-(propan-2-yl)-1H-1,2,4-triazole: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different chemical properties.

    5-(chloromethyl)-1-(methyl)-1H-1,2,4-triazole: Similar structure but with a methyl group instead of isopropyl, affecting its steric and electronic properties.

Uniqueness

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride is unique due to the combination of its chloromethyl and isopropyl groups, which confer specific reactivity and biological activity. The presence of the hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

5-(chloromethyl)-1-propan-2-yl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5(2)10-6(3-7)8-4-9-10;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACLCIRYVLZUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 2
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 5
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.